Solvent Orange 60

Description

The exact mass of the compound 12H-Phthaloperin-12-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

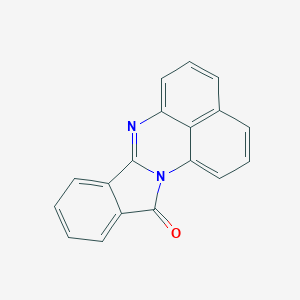

Structure

3D Structure

Properties

IUPAC Name |

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYQEBBUVNLYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064507 | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6925-69-5, 61725-13-1, 61969-47-9 | |

| Record name | Solvent Orange 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6925-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P2ZLV19F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C.I. 564100 (Solvent Orange 60)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for C.I. 564100, a perinone-type dye also known as Solvent Orange 60. The document details the chemical reaction, experimental protocols, and quantitative data associated with its preparation, intended for use in research and development settings.

Introduction

C.I. 564100, or this compound, is a synthetic organic dye with the chemical formula C₁₈H₁₀N₂O.[1] It is characterized by its yellowish-orange color and is utilized in the coloring of various plastics, including polystyrene and ABS resins.[2][3] The synthesis of this dye is achieved through the condensation reaction of Naphthalene-1,8-diamine and Phthalic anhydride.[1][3] This process results in the formation of the core phthaloperinone structure.

Synthesis Pathway

The fundamental chemical transformation in the synthesis of C.I. 564100 is the condensation and subsequent cyclization of Naphthalene-1,8-diamine with Phthalic anhydride. The reaction proceeds by forming an intermediate which then undergoes intramolecular dehydration to yield the final perinone structure.

The overall reaction is as follows:

Naphthalene-1,8-diamine + Phthalic anhydride → C.I. 564100 (this compound) + 2H₂O

A detailed visualization of this synthesis pathway is provided in the diagram below.

Caption: Synthesis pathway of C.I. 564100 from its precursors.

Experimental Protocol

The following experimental protocol is based on a documented synthesis method for this compound.

Materials:

-

Phthalic anhydride

-

1,8-Naphthylenediamine

-

Hydrochloric acid solution (1-5% mass concentration)

-

Polar organic solvent (e.g., alcohol, dimethyl formamide)

-

Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether)

-

Reaction vessel with stirring and reflux capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, combine Phthalic anhydride and 1,8-Naphthylenediamine in a 1:1 mass ratio.

-

Add a 1-5% hydrochloric acid solution, a polar organic solvent, and a non-ionic active catalyst. The amount of hydrochloric acid solution should be 10-20 times the mass of 1,8-Naphthylenediamine. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

-

Initiate stirring and heat the mixture to a refluxing state.

-

Maintain the reaction under reflux for a period of 8 to 15 hours.

-

After the reaction is complete, cool the mixture and filter the precipitate.

-

Wash the filter cake with water until the pH of the filtrate is neutral.

-

Dry the resulting product to obtain C.I. 564100 (this compound).

Quantitative Data

The following table summarizes the quantitative data from a specific example of the synthesis of this compound.

| Parameter | Value |

| Phthalic Anhydride | 10 g |

| 1,8-Naphthylenediamine | 10.7 g |

| 3% Aqueous HCl | 200 g |

| Alcohol | 30 g |

| Fatty Alcohol-Polyoxyethylene Ether | 0.3 g |

| Reaction Time | 8 hours |

| Reaction State | Reflux |

| Product Yield (Dried) | 17.5 g |

| Theoretical Yield (%) | 95.9% |

Logical Workflow of the Synthesis

The synthesis of C.I. 564100 follows a clear and logical progression from starting materials to the final product. This workflow is depicted in the diagram below.

Caption: Experimental workflow for the synthesis of C.I. 564100.

Conclusion

The synthesis of C.I. 564100 (this compound) is a well-established process involving the condensation of Naphthalene-1,8-diamine and Phthalic anhydride. The provided experimental protocol and quantitative data offer a solid foundation for the laboratory-scale preparation of this dye. The use of a mixed aqueous-organic solvent system with a catalyst appears to be an effective method for achieving high yields. This technical guide serves as a valuable resource for professionals in chemical synthesis and materials development.

References

Spectral Properties of Solvent Orange 60: A Technical Guide for Spectroscopic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, a perinone-class dye, is a synthetic organic compound widely utilized as a colorant in the plastics industry. Its robust chemical structure imparts high thermal stability and lightfastness, making it suitable for demanding applications. While extensively characterized for its industrial uses, its spectral properties, crucial for spectroscopic and potential research applications, are not widely documented in publicly available literature. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for the determination of its key spectral properties.

Physicochemical Properties of this compound

The general physical and chemical properties of this compound are summarized in the table below. This information is essential for handling, solvent selection, and preparation of solutions for spectroscopic analysis.

| Property | Value | Source(s) |

| CI Name | This compound | [1][2] |

| Chemical Class | Perinone | [3][4] |

| CAS Number | 6925-69-5 / 61969-47-9 | [1] |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.29 g/mol | |

| Appearance | Yellowish-orange powder | |

| Melting Point | 227-230 °C | |

| Heat Resistance | Up to 300 °C in polystyrene | |

| Light Fastness | Grade 7-8 (out of 8) | |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, chloroform, and toluene. |

Spectral Properties of this compound

| Parameter | Symbol | Value |

| Absorption Maximum | λmax | Not Available |

| Emission Maximum | λem | Not Available |

| Molar Absorptivity | ε | Not Available |

| Fluorescence Quantum Yield | Φ | Not Available |

Experimental Protocols for Spectral Characterization

To empower researchers to determine the spectral properties of this compound, the following detailed experimental protocols for UV-Visible absorption spectroscopy and fluorescence spectroscopy are provided.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound and calculating its molar absorptivity.

3.1.1. Materials and Equipment

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

3.1.2. Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform a series of dilutions of the stock solution to prepare working solutions of varying concentrations (e.g., in the range of 1-10 µg/mL).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 300-700 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

-

Measurement of Absorption Spectra:

-

Record the absorption spectrum for each working solution.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Calculation of Molar Absorptivity (ε):

-

According to the Beer-Lambert law, A = εcl, where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length of the cuvette (cm).

-

Plot a calibration curve of absorbance at λmax versus the molar concentration of the prepared solutions.

-

The slope of the linear fit of this plot will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

-

Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum of this compound and determine its fluorescence quantum yield relative to a standard.

3.2.1. Materials and Equipment

-

This compound solution of known absorbance at the excitation wavelength

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectroscopic grade solvent

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

3.2.2. Procedure

-

Preparation of Sample and Standard Solutions:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Prepare a solution of the fluorescence standard (e.g., Rhodamine 6G) in the same solvent.

-

Adjust the concentrations of both the sample and the standard so that their absorbance at the chosen excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (ideally the λmax of this compound, or a suitable wavelength for both sample and standard).

-

Set the emission wavelength range to be scanned.

-

-

Measurement of Emission Spectra:

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Record the fluorescence emission spectrum of the standard solution.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.

-

-

Calculation of Fluorescence Quantum Yield (Φ):

-

The relative quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:

-

Φstd is the quantum yield of the standard.

-

I is the integrated fluorescence intensity of the sample and standard.

-

A is the absorbance at the excitation wavelength for the sample and standard.

-

n is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).

-

-

References

- 1. This compound|CAS NO.61969-47-9/6925-69-5 [xcolorpigment.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optical Engineering [spiedigitallibrary.org]

An In-depth Technical Guide to CAS Numbers 6925-69-5 and 61969-47-9: The Chemistry, Toxicology, and Analysis of Solvent Orange 60

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound associated with CAS numbers 6925-69-5 and 61969-47-9, identified as Solvent Orange 60. This document delves into the compound's chemical and physical properties, its primary applications, and, most critically, its role as a significant contact allergen. Detailed experimental protocols for its synthesis, detection in consumer products, and the clinical diagnosis of allergic contact dermatitis are presented. Furthermore, this guide explains the general signaling pathways involved in hapten-induced allergic contact dermatitis, the immunological mechanism through which this compound elicits a hypersensitivity response. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a clear understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The CAS numbers 6925-69-5 and 61969-47-9 both refer to the same chemical entity: This compound . It is a synthetic organic compound classified as a perinone-type dye. Its vibrant orange hue has led to its widespread use as a colorant in various materials.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 12H-Phthaloperin-12-one | [3][4] |

| Synonyms | C.I. This compound, Perinone Orange, Transparent Orange 3G | [2] |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.29 g/mol | |

| Appearance | Yellowish-orange powder | |

| Solubility | Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene | |

| Heat Resistance | Up to 300°C in polystyrene |

Industrial Applications

This compound is primarily utilized as a colorant in the plastics industry due to its high thermal stability and vibrant, transparent coloration. Key applications include the coloring of:

-

Polystyrene (PS)

-

Acrylonitrile Butadiene Styrene (ABS)

-

Polycarbonate (PC)

-

Polymethyl Methacrylate (PMMA)

-

Polyvinyl Chloride (PVC)

-

Spectacle frames and other consumer plastics

Biological Activity and Toxicology: A Contact Allergen

The most significant biological effect of this compound from a clinical and toxicological perspective is its capacity to act as a potent contact sensitizer, leading to allergic contact dermatitis (ACD). Several clinical reports have documented cases of ACD in individuals exposed to products containing this dye, most notably in spectacle frames.

Mechanism of Allergic Contact Dermatitis

Allergic contact dermatitis is a T-cell-mediated, delayed-type hypersensitivity reaction. Small molecules like this compound, known as haptens, are too small to be immunogenic on their own. The pathogenesis of ACD is a two-phase process:

-

Sensitization Phase: Upon initial contact, the lipophilic hapten penetrates the epidermis and covalently binds to endogenous skin proteins, forming a hapten-protein complex. This complex is recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells. The APCs then migrate to the draining lymph nodes where they present the haptenated peptide to naive T-cells, leading to the clonal expansion of hapten-specific memory T-cells.

-

Elicitation Phase: Upon subsequent exposure to the same hapten, the now-sensitized memory T-cells are recruited to the site of contact. These T-cells release pro-inflammatory cytokines, leading to the recruitment of other immune cells and resulting in the characteristic eczematous inflammatory response of ACD, which typically appears 24-72 hours after re-exposure.

Signaling Pathways in Allergic Contact Dermatitis

While the specific signaling cascade for this compound-induced ACD has not been delineated, the general pathways for hapten-mediated ACD are well-established. Key signaling events involve the activation of innate immune pathways and subsequent adaptive immune responses. Haptens can trigger pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, which are crucial for the migration and activation of immune cells. The CXCR3 chemokine receptor and its ligands (CXCL9, CXCL10, and CXCL11) are known to be significantly upregulated in ACD, playing a critical role in the recruitment of T-cells to the skin.

Diagram 1: Generalized Signaling Pathway of Allergic Contact Dermatitis

Caption: Sensitization and elicitation phases of ACD.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the condensation reaction of phthalic anhydride and 1,8-diaminonaphthalene.

Diagram 2: Synthesis Workflow for this compound

References

- 1. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effector and regulatory mechanisms in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ftp.cdc.gov [ftp.cdc.gov]

An In-depth Technical Guide to the Mechanism of Action for Perinone Dyes in Plastics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perinone dyes are a class of high-performance organic colorants prized for their exceptional thermal stability, lightfastness, and vibrant shades, making them indispensable for coloring a wide array of plastic resins. This technical guide elucidates the fundamental mechanisms governing the action of perinone dyes within plastic matrices. It delves into the photophysical principles of color generation, the nature of dye-polymer interactions, and the factors contributing to their remarkable stability. Detailed experimental protocols for the characterization and performance evaluation of these dyes in plastics are provided, alongside a compilation of quantitative data for key perinone dyes.

Introduction to Perinone Dyes

Perinone dyes are polycyclic aromatic compounds characterized by a core structure of bisbenzimidazo[2,1-b:2′,1′-i]benzo[lmn][1][2]phenanthroline-8,17-dione.[3] Their rigid, planar molecular structure is fundamental to their high performance. The synthesis of perinone pigments typically involves the condensation of naphthalenetetracarboxylic acid dianhydride with o-phenylenediamine.[4] This reaction can produce cis and trans isomers, which exhibit different shades—the trans isomer is typically a reddish-orange, while the cis isomer is a bluish-red.[5] Perinone dyes are commercially available as solvent dyes and pigments, with notable examples including Solvent Orange 60, Solvent Red 135, and Solvent Red 179.

Mechanism of Action: From Molecular Structure to Color and Stability

The efficacy of perinone dyes in plastics is a result of their unique electronic structure and their interaction with the host polymer matrix at a molecular level.

Photophysical Basis of Color

The vibrant color of perinone dyes arises from the absorption of specific wavelengths of light in the visible spectrum. This absorption is governed by electronic transitions within the dye's extensive system of conjugated π-electrons.

-

π → π Transitions:* The chromophore of the perinone molecule contains a network of alternating single and double bonds. When a photon of a specific energy strikes the molecule, an electron is promoted from a lower-energy π bonding orbital to a higher-energy π* antibonding orbital. The energy difference between these orbitals dictates the wavelength of light absorbed.

-

Influence of Molecular Environment: The polymer matrix can influence the energy of these electronic transitions, a phenomenon known as solvatochromism. Interactions between the dye molecules and the polymer chains can cause slight shifts in the absorption and emission spectra.

Dye-Polymer Interaction

The mode of interaction between perinone dyes and the plastic matrix is crucial for their performance, affecting their solubility, migration resistance, and overall stability.

-

Solid Solution Formation: Perinone solvent dyes, due to their molecular structure, can form a solid solution within the amorphous regions of the polymer. During processing at elevated temperatures, the dye dissolves in the molten polymer. Upon cooling, the dye molecules become entrapped within the solidified polymer matrix, resulting in a uniform coloration.

-

Intermolecular Forces: The interactions between the perinone dye molecules and the polymer chains are primarily governed by van der Waals forces. The large, planar surface of the dye molecule allows for significant surface area contact with the polymer chains, enhancing these interactions.

-

Crystallinity and Recrystallization: In some cases, perinone dyes can exhibit a tendency to partially dissolve in the polymer melt and then recrystallize upon cooling. This can sometimes lead to a fluorescent effect at low concentrations.

Factors Contributing to High Stability

Perinone dyes are renowned for their excellent heat and light stability, which can be attributed to the following molecular and physical factors:

-

Rigid Molecular Structure: The rigid, fused-ring structure of the perinone molecule provides little conformational freedom. This rigidity minimizes non-radiative decay pathways for the excited state, thus enhancing photostability.

-

Efficient Energy Dissipation: After absorbing light and reaching an excited state, the perinone molecule must dissipate this excess energy to return to the ground state. Efficient internal conversion and vibrational relaxation (dissipation as heat) are key mechanisms that prevent photochemical reactions that would otherwise lead to degradation.

-

Low Reactivity of Excited States: The excited states of perinone dyes are relatively unreactive towards the polymer matrix and atmospheric oxygen, which is a primary contributor to their high lightfastness. The photodegradation of organic dyes often involves the generation of reactive oxygen species, a process that is less efficient with perinone dyes.

Quantitative Data for Key Perinone Dyes

The performance of perinone dyes can be quantified by several key parameters. The following tables summarize available data for some common perinone dyes in various plastics.

| Perinone Dye | C.I. Name | Chemical Class | Melting Point (°C) | Heat Stability (°C) |

| This compound | 564100 | Aminoketone | - | 300 |

| Solvent Red 135 | 564120 | Naphthalene ring acetone series | 318 | 300-340 |

| Solvent Red 179 | 564150 | Perinone | 251 | 300 |

| Perinone Dye | Plastic | Lightfastness (Blue Wool Scale, 1-8) |

| Solvent Red 135 | PS | 8 |

| Solvent Red 135 | ABS | 5-6 |

| Solvent Red 135 | PC | 7 |

| Solvent Red 135 | PET | 7 |

| Solvent Red 179 | PS | 8 |

| Solvent Red 179 | ABS | - |

| Solvent Red 179 | PC | 8 |

| Solvent Red 179 | PET | 8 |

| Perinone Dye | Solvent/Matrix | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| trans-Perinone derivative | Chloroform | 450 | - | 0.40 |

| cis-Perinone derivative | Chloroform | 510 | - | No fluorescence detected |

| Tetraoctyl-perinone isomers | Dichloromethane | ~460 | 549 | 0.47 |

Experimental Protocols

The characterization and performance evaluation of perinone dyes in plastics involve a range of analytical and testing methodologies.

Spectroscopic Analysis

4.1.1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the absorption characteristics of the dye in the plastic matrix.

-

Methodology:

-

Sample Preparation: Prepare thin, transparent films of the dyed plastic with a known dye concentration. This can be achieved by solvent casting or by pressing a molten sample between two plates.

-

Blank Measurement: Use an undyed polymer film of the same thickness as a reference (blank).

-

Spectral Acquisition: Record the absorbance spectrum of the dyed film over the UV-Visible range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to the main electronic transition of the dye.

-

4.1.2. Fluorescence Spectroscopy

-

Objective: To measure the emission properties of the dye and determine its fluorescence quantum yield.

-

Methodology:

-

Sample Preparation: Prepare a solid film or a dilute solution of the dyed polymer.

-

Excitation: Excite the sample at a wavelength where the dye absorbs strongly (ideally at its λmax).

-

Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Quantum Yield Determination: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a known standard with a similar emission range.

-

4.1.3. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Objective: To investigate the chemical interactions between the dye and the polymer.

-

Methodology:

-

Sample Preparation: A small piece of the dyed plastic is placed directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Collect the infrared spectrum.

-

Data Analysis: Compare the spectrum of the dyed polymer with the spectra of the pure dye and the neat polymer. Shifts in vibrational bands can indicate specific interactions, such as hydrogen bonding or changes in the local chemical environment of the dye.

-

4.1.4. X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To analyze the elemental composition and chemical states at the surface of the dyed plastic.

-

Methodology:

-

Sample Preparation: A flat, clean sample of the dyed plastic is placed in the XPS instrument's vacuum chamber.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam.

-

Photoelectron Detection: The kinetic energies of the emitted photoelectrons are measured.

-

Data Analysis: The resulting spectrum provides information on the elemental composition of the surface. High-resolution scans of specific elemental peaks (e.g., C 1s, N 1s, O 1s) can reveal the chemical bonding states, providing insights into the dye's interaction with the polymer at the surface.

-

Performance Testing

4.2.1. Lightfastness Testing (ISO 105-B02)

-

Objective: To assess the resistance of the color to fading upon exposure to light.

-

Methodology:

-

Sample Preparation: Mount specimens of the dyed plastic onto cards.

-

Reference Materials: Expose the samples alongside a set of standardized Blue Wool references (rated 1 to 8, with 8 being the most lightfast).

-

Exposure: Place the samples and references in a xenon arc lamp apparatus that simulates natural daylight under controlled temperature and humidity.

-

Assessment: Periodically compare the fading of the sample to the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading.

-

4.2.2. Heat Stability Testing (ASTM D3045)

-

Objective: To evaluate the stability of the dye at elevated processing temperatures.

-

Methodology:

-

Sample Preparation: Prepare standardized specimens of the dyed plastic.

-

Heat Aging: Expose the specimens to a series of elevated temperatures in a controlled oven for specified durations.

-

Property Measurement: After aging, measure a specific property of the plastic, such as color change, tensile strength, or impact resistance.

-

Data Analysis: Compare the properties of the aged samples to those of unaged control samples to determine the temperature at which significant degradation or color change occurs.

-

Visualizations

Signaling Pathways and Workflows

Caption: Photophysical mechanism of perinone dyes upon light absorption.

Caption: Formation of a solid solution of perinone dye in a polymer matrix.

Caption: General experimental workflow for evaluating perinone dyes in plastics.

Conclusion

The mechanism of action of perinone dyes in plastics is a multifaceted interplay of their inherent photophysical properties and their physical interactions within the polymer matrix. Their rigid, conjugated structure is responsible for their vibrant color and provides a pathway for efficient energy dissipation, leading to exceptional photostability. The formation of solid solutions within the polymer matrix ensures uniform coloration and high migration resistance. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and application of these high-performance colorants in the plastics industry.

References

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of Transparent Orange 3G (Solvent Orange 60)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transparent Orange 3G, chemically known as Solvent Orange 60 and identified by the Colour Index number 564100, is a synthetic dye belonging to the perinone class of compounds. Its molecular structure, characterized by a conjugated system of aromatic rings, is the basis for its chromophoric and fluorescent properties. The molecular formula for this compound is C₁₈H₁₀N₂O.

Primarily utilized as a colorant for various plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET), this compound is valued for its high thermal stability, excellent lightfastness, and vibrant yellowish-orange hue. Its solubility in organic solvents allows for effective incorporation into polymer matrices. While its primary application is in the plastics and polymer industries, its inherent fluorescence suggests potential for use in scientific research, particularly in applications requiring stable fluorophores. This guide provides a detailed overview of the known photophysical and fluorescent properties of Transparent Orange 3G, along with standardized protocols for their experimental determination.

Physicochemical Properties

A summary of the general physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical and supplier databases.

| Property | Value | References |

| Chemical Name | This compound | |

| Synonyms | Transparent Orange 3G, C.I. 564100 | |

| CAS Number | 6925-69-5, 61969-47-9 | |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.28 g/mol | |

| Chemical Class | Perinone | |

| Appearance | Orange powder | |

| Melting Point | 227-230 °C | |

| Solubility | Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene. | |

| Heat Resistance | Up to 300 °C in polystyrene | |

| Lightfastness | Grade 7-8 (on a scale of 1-8) |

Photophysical and Fluorescent Properties

Detailed, publicly available data on the specific photophysical parameters of this compound are limited. However, based on the known properties of the perinone class of dyes, we can infer a range of expected values. Perinone dyes are known to be fluorescent, and their photophysical characteristics are influenced by their molecular structure and the surrounding solvent environment.

Table 2 provides an overview of the key photophysical parameters and the typical range for perinone derivatives. These values should be considered as estimates for this compound and would require experimental verification.

| Parameter | Symbol | Typical Value for Perinone Dyes |

| Absorption Maximum | λabs | 450 - 500 nm |

| Emission Maximum | λem | 500 - 600 nm |

| Molar Extinction Coefficient | ε | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield | ΦF | 0.1 - 0.5 |

| Fluorescence Lifetime | τ | 1 - 5 ns |

Experimental Protocols

The following sections detail the standardized experimental methodologies for the determination of the core photophysical properties of fluorescent dyes like Transparent Orange 3G.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and the determination of the molar extinction coefficient.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., chloroform, toluene). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the diluted solutions of this compound over a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

-

-

Molar Extinction Coefficient Calculation:

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength (typically at or near the λabs).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm) to record the fluorescence emission spectrum.

-

The wavelength of maximum fluorescence intensity is the emission maximum (λem).

-

Fluorescence Quantum Yield Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with those of this compound (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the standard and the sample.

-

-

Calculation:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector, and timing electronics.

-

Sample Preparation: Prepare a deoxygenated solution of this compound in a suitable solvent.

-

Measurement:

-

Excite the sample with the pulsed laser at a wavelength near its λabs.

-

Collect the fluorescence emission at the λem.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first fluorescence photon.

-

-

Data Analysis:

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of the photophysical properties of Transparent Orange 3G.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Caption: Experimental workflow for the characterization of fluorescent dye properties.

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one (C18H10N2O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C18H10N2O, identified as 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one. The document details its physicochemical properties, including molecular weight and spectroscopic data. A significant focus is placed on its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator in cellular metabolism and immune responses. This guide furnishes a detailed description of the AhR signaling pathway, experimental protocols for characterization, and a summary of its potential applications in research and drug development, particularly in the context of cancer therapy and immunology.

Introduction

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, a heterocyclic aromatic compound, has garnered attention in the scientific community for its distinct fluorescent properties and, more importantly, its biological activity. Initially recognized under various names such as Luminofor yellow-green 490RT and Solvent Yellow 184, its primary application was in dyes and pigments. However, recent research has unveiled its potent interaction with the Aryl Hydrocarbon Receptor (AhR), positioning it as a valuable tool for studying AhR-mediated cellular processes and as a potential therapeutic agent. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in pharmacology, toxicology, and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is fundamental for its application in research and drug development. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H10N2O | [1] |

| Molecular Weight | 270.2848 g/mol | [1] |

| IUPAC Name | 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one | [1] |

| CAS Number | 23749-58-8 | [1] |

| Common Synonyms | BBQ, Luminofor yellow-green 490RT, Solvent Yellow 184, AHR agonist 3 | [1] |

| Appearance | Reported as a yellow-green solid |

Synthesis

While a specific, detailed, step-by-step published protocol for the synthesis of the unsubstituted 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one was not identified in the reviewed literature, the synthesis of its derivatives is well-documented. These methods generally involve the condensation of 1,8-naphthalic anhydride derivatives with o-phenylenediamine derivatives. A plausible general synthetic approach is outlined below.

General Synthetic Strategy

The synthesis of the benzimidazo[2,1-a]benz[de]isoquinolin-7-one core typically involves a condensation reaction between a naphthalic anhydride derivative and an o-phenylenediamine. The reaction proceeds via the formation of an intermediate N-(2-aminophenyl)naphthalimide, which then undergoes intramolecular cyclization to yield the final product.

Experimental Workflow: General Synthesis

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols for Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are generalized protocols for key analytical techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.

-

Ionization Method: Electron Ionization (EI) is a common method for this class of aromatic compounds. Electrospray Ionization (ESI) can also be used, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Sample Preparation: The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Analysis: The resulting mass spectrum should show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight. The fragmentation pattern can provide structural information. The NIST WebBook reports the availability of the mass spectrum (electron ionization) for this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the compound, which are characteristic of its aromatic system.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Procedure: A baseline is recorded with the pure solvent. The absorbance spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-600 nm).

-

Data Analysis: The spectrum will show characteristic absorption maxima (λmax) and their corresponding molar absorptivity values (ε), which are useful for quantitative analysis and purity assessment. The NIST WebBook indicates the availability of a UV/Visible spectrum for this compound.

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, often referred to as BBQ in the literature, has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of a wide range of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as BBQ, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The activated AhR then translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Caption: The canonical Aryl Hydrocarbon Receptor signaling pathway.

Applications in Research and Drug Development

The ability of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one to potently activate the AhR signaling pathway makes it a valuable tool for a variety of research and potential therapeutic applications.

-

Toxicology and Xenobiotic Metabolism: As an AhR agonist, this compound can be used to study the induction of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1 and CYP1B1), and to investigate the mechanisms of xenobiotic toxicity.

-

Immunology: The AhR is increasingly recognized as a key regulator of immune cell differentiation and function. This compound can be employed to explore the role of AhR activation in modulating immune responses, with potential implications for autoimmune diseases and cancer immunotherapy.

-

Oncology: The AhR pathway has complex and often context-dependent roles in cancer. In some cancer types, AhR activation can lead to cell cycle arrest and apoptosis, suggesting that AhR agonists like 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one could be investigated as potential anticancer agents.

Conclusion

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a multifaceted compound with a rich history as a fluorescent dye and a promising future as a pharmacological tool. Its well-defined interaction with the Aryl Hydrocarbon Receptor provides a powerful means to dissect the complex roles of this signaling pathway in health and disease. This technical guide serves as a foundational resource for researchers and professionals, providing essential data and methodologies to facilitate further investigation into the properties and applications of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed, standardized protocols for its synthesis and characterization.

References

Unlocking the Biomedical Potential of Solvent Orange 60: A Technical Guide for Novel Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60 (C.I. 564100), a perinone-type dye, has traditionally been utilized as a colorant in the plastics industry. Its robust chemical properties, including high heat resistance and lightfastness, have made it a staple in manufacturing. However, emerging research into the photophysical and photochemical properties of the perinone class of molecules suggests a significant, untapped potential for this compound in advanced biomedical research. This technical guide outlines a proposed research framework to explore the novel applications of this compound in cellular imaging and photodynamic therapy (PDT). We present a comprehensive overview of the rationale for these applications, detailed experimental protocols for evaluation, and a forward-looking perspective on its potential derivatization to enhance its theranostic capabilities. While direct biological application data for this compound is nascent, this document serves as a foundational resource for researchers poised to investigate its promising future in drug discovery and development.

Introduction: Reimagining a Conventional Dye

This compound is a synthetic organic compound characterized by its aminoketone structure.[1][2] Its synthesis is typically achieved through the condensation of 1,8-diaminonaphthalene and phthalic anhydride.[2] While its current applications are predominantly industrial, its core perinone structure is shared by a class of dyes known for their fluorescent properties.[3] Certain perinone derivatives have demonstrated high fluorescence quantum yields, suggesting their potential as fluorophores for biological imaging.[3] Furthermore, the related perylenequinone family of compounds has been investigated for its capacity to generate reactive oxygen species (ROS) upon photoirradiation, a key mechanism in photodynamic therapy. This guide proposes a systematic evaluation of this compound to unlock these latent biomedical applications.

Proposed Research Applications

Cellular Imaging and Fluorescence Microscopy

The intrinsic fluorescence of the perinone scaffold provides a strong rationale for investigating this compound as a fluorescent probe for cellular imaging. Its hydrophobicity, while a challenge for aqueous solubility, may facilitate its partitioning into lipid-rich cellular compartments, such as membranes and organelles.

Proposed Research Workflow: Cellular Imaging

Caption: Proposed workflow for evaluating this compound in cellular imaging.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, leading to localized cell death. The structural similarity of this compound to known photosensitizers warrants an investigation into its potential for PDT.

Signaling Pathway: Mechanism of Photodynamic Therapy

Caption: Simplified mechanism of Type II photodynamic therapy.

Physicochemical Properties and Data

| Property | Value (this compound) | Example Value (Perinone Derivative) |

| Chemical Formula | C₁₈H₁₀N₂O | - |

| Molecular Weight | 270.29 g/mol | - |

| Appearance | Yellowish-orange powder | - |

| Solubility | Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene | Soluble in chloroform, dichloromethane |

| Melting Point | 230 °C | - |

| Heat Resistance (in PS) | Up to 300 °C | - |

| Light Fastness (in PS) | Grade 8 (Superior) | - |

| Absorption Max (λmax) | Not Reported | ~460 nm |

| Emission Max (λem) | Not Reported | ~549 nm |

| Fluorescence Quantum Yield (ΦF) | Not Reported | 0.47 |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not Reported | Not Reported |

Detailed Experimental Protocols

The following protocols are foundational for the proposed investigation of this compound's biomedical applications.

Formulation of this compound-Loaded PLGA Nanoparticles

Due to its hydrophobic nature, encapsulating this compound into a biocompatible delivery system is crucial for cellular studies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a well-established platform for this purpose.

Protocol:

-

Preparation of Oil Phase: Dissolve 50 mg of PLGA and 1 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

-

Emulsification: Add the oil phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.

-

Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the organic solvent to evaporate.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

-

Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) or deionized water for characterization and in vitro studies.

-

Characterization: Characterize the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound on cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound-loaded nanoparticles (and empty nanoparticles as a control) and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Cellular Uptake and Localization via Fluorescence Microscopy

This protocol visualizes the internalization and subcellular distribution of this compound.

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound-loaded nanoparticles for various time points (e.g., 1, 4, 24 hours).

-

Washing: Wash the cells three times with PBS to remove non-internalized nanoparticles.

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Counterstaining: Stain the nucleus with a fluorescent nuclear stain (e.g., DAPI). For co-localization studies, specific organelle trackers can be used prior to fixation.

-

Imaging: Visualize the cells using a confocal fluorescence microscope, using an appropriate laser line for excitation of this compound.

Assessment of Phototoxicity for Photodynamic Therapy

This assay evaluates the light-induced cytotoxicity of this compound.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: After the desired incubation period with this compound-loaded nanoparticles, replace the medium with fresh, phenol red-free medium.

-

Photoirradiation: Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of this compound, delivering a specific light dose (J/cm²). A control group should be kept in the dark.

-

Post-Irradiation Incubation: Incubate the cells for a further 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 4.2.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS following photoactivation of this compound.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound-loaded nanoparticles.

-

ROS Probe Loading: After incubation, wash the cells and load them with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) according to the manufacturer's instructions.

-

Photoirradiation: Irradiate the cells with light as described in the phototoxicity assay.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence of the ROS probe using a fluorescence plate reader or visualize by fluorescence microscopy.

Proposed Derivatization and Future Directions

The versatility of the perinone synthesis allows for the chemical modification of the this compound structure to enhance its biomedical applicability.

Proposed Derivatization Strategies:

Caption: Potential derivatization strategies for this compound.

Future research should focus on synthesizing derivatives of this compound to:

-

Improve Aqueous Solubility: Introducing hydrophilic moieties could reduce the need for nanoparticle formulation and improve bioavailability.

-

Enhance Targeting: Conjugating targeting ligands can increase the accumulation of the dye in specific cell types, such as cancer cells, improving the specificity of both imaging and therapy.

-

Optimize Photophysical Properties: Strategic modifications can be made to tune the absorption and emission wavelengths for deeper tissue penetration (in the near-infrared window) and to increase the singlet oxygen quantum yield for more effective PDT.

Conclusion

This compound, a compound with a long history in industrial applications, stands at the precipice of a new era of scientific exploration. Its perinone core suggests a strong potential for fluorescence and photosensitizing capabilities that have, until now, been largely overlooked. This technical guide provides a comprehensive roadmap for researchers to systematically investigate and unlock the biomedical applications of this compound. Through the proposed experimental workflows, from nanoparticle formulation to in vitro evaluation for cellular imaging and photodynamic therapy, the scientific community can begin to harness the full potential of this versatile molecule. The journey from an industrial dye to a potential theranostic agent is a challenging but exciting prospect, with the potential to contribute significantly to the fields of drug discovery and advanced medical diagnostics.

References

Aminoketone Dyes: A Comprehensive Technical Guide for Researchers

For Immediate Release

A deep dive into the synthesis, photophysical properties, and applications of aminoketone dyes reveals their potential as versatile tools in research and drug development. This technical guide provides a comprehensive literature review, summarizing key quantitative data, experimental protocols, and the underlying mechanisms of this promising class of fluorescent molecules.

Introduction to Aminoketone Dyes

Aminoketone dyes are a class of organic fluorophores characterized by an electron-donating amino group and an electron-accepting keto group, typically linked by a π-conjugated system. This donor-acceptor architecture gives rise to their key property: intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this ICT is highly sensitive to the local environment, making many aminoketone dyes solvatochromic, meaning their absorption and emission wavelengths shift with the polarity of the solvent. This property, combined with their potential for high quantum yields and photostability, makes them attractive candidates for various applications, including cellular imaging, biosensing, and as probes for studying molecular interactions.

Synthesis of Aminoketone Dyes

The synthesis of aminoketone dyes often involves established organic chemistry reactions that allow for a high degree of structural diversity. A common and versatile method is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.

General Synthesis of Aminoketone Chalcones

A prominent subclass of aminoketone dyes are the aminochalcones. Their synthesis is typically achieved through the Claisen-Schmidt condensation of a substituted aminoacetophenone with a substituted benzaldehyde.

Experimental Protocol: Synthesis of Amino Chalcone Derivatives [1][2]

-

Reaction Setup: A solution of a commercially available aromatic aldehyde (1.0 mmol), 4-aminoacetophenone (1.0 mmol), and sodium hydroxide (NaOH) (2.0 mmol) is prepared in 20 mL of ethanol at 25 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature for approximately 8 hours.

-

Work-up: Following the reaction period, 20 mL of water is added to the mixture, which may cause the product to precipitate. The crude product is then collected.

-

Purification: The crude product is purified by column chromatography to yield the final amino chalcone derivative.

Microwave-assisted synthesis has also been shown to be an efficient method for producing β-aminoketones and aminochalcones, often leading to shorter reaction times and higher yields.[3]

Photophysical Properties of Aminoketone Dyes

The photophysical properties of aminoketone dyes are governed by the intramolecular charge transfer from the amino donor to the keto acceptor. This results in a large change in the dipole moment upon excitation, leading to their characteristic solvatochromism.

Quantitative Photophysical Data

The following tables summarize the photophysical data for selected aminoketone dyes in various solvents.

Table 1: Photophysical Properties of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) [4]

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 413 | 480 | >3300 |

| Dimethylformamide | 417 | 541 | >3300 |

Table 2: Photophysical Properties of 3-(4-dimethylamino-phenyl)-1-{6-[3-(4-dimethylamino-phenyl)-acryloyl]-pyridin-2-yl}-propanone (DMAPAPP) [5]

| Solvent Polarity | Absorption Spectra | Emission Spectra | Fluorescence Quantum Yield (Φf) |

| Increasing Polarity | Large red-shift | Large red-shift | Solvent Dependent |

Table 3: Photophysical Properties of N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide (ChN(CH3)2)

| Solvent | Fluorescence Quantum Yield (Φf) |

| Toluene | 0.10 |

| DMSO | 0.71 |

| DMF | 0.81 |

| Ethanol | 0.04 |

| Methanol | 0.01 |

Key Mechanisms and Theoretical Framework

The behavior of aminoketone dyes can be understood through the principles of intramolecular charge transfer. The energy of the ICT state is highly dependent on the polarity of the surrounding medium, which stabilizes the charge-separated excited state, leading to a red-shift in the emission spectrum in more polar solvents.

Applications of Aminoketone Dyes

The unique photophysical properties of aminoketone dyes make them valuable tools in various scientific disciplines.

Cellular Imaging and Biosensing

Their sensitivity to the local environment allows aminoketone dyes to be used as probes to study cellular microenvironments, such as lipid membranes and protein binding sites. Changes in the fluorescence emission can indicate alterations in polarity, viscosity, or the presence of specific analytes. While specific signaling pathway interactions are not yet widely documented for this class of dyes, their application as fluorescent labels in biosensing is an active area of research.

Future Outlook

Aminoketone dyes represent a versatile and tunable class of fluorophores with significant potential for further development. Future research will likely focus on the design of novel aminoketone structures with enhanced photophysical properties, such as increased quantum yields, greater photostability, and red-shifted emission for deeper tissue imaging. Furthermore, the exploration of their application in targeted biosensing and as functional components in advanced materials is a promising avenue for continued investigation. The development of aminoketone dyes that can specifically interact with and report on cellular signaling pathways remains a key area for future exploration, which could unlock their full potential in drug discovery and diagnostics.

References

A Comprehensive Guide to the Safe Handling of Solvent Orange 60 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth health and safety information for the handling of Solvent Orange 60 (CAS No. 6925-69-5) in a laboratory environment. The following sections detail the chemical's properties, associated hazards, and the necessary precautions to ensure the safety of all personnel.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing appropriate storage and handling procedures, as well as for anticipating its behavior under various laboratory conditions.

| Property | Value | Reference |

| Synonyms | Isoindolo[2,1-a]perimidin-12-one, Transparent Orange 3G | [1][2] |

| Molecular Formula | C18H10N2O | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| Appearance | Yellowish-orange powder | [2] |

| Melting Point | 228-232 °C | |

| Solubility | Insoluble in water. Slightly soluble in ethanol, chloroform, benzene, toluene, and xylene. | |

| Density | 1.53 g/cm³ |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Laboratory personnel must be fully aware of its potential health effects to mitigate risks effectively.

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Hazard Statements (H-Statements):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Toxicological Information

While comprehensive toxicological data is not available for this compound, the existing information indicates the following:

| Toxicity Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 8090 mg/kg | Rat | |

| Acute Dermal Toxicity (LD50) | 7940 mg/kg | Rabbit |

Contact Sensitization: this compound is a known potent contact sensitizer. Cases of allergic contact dermatitis have been reported from exposure to products containing this dye, such as spectacle frames. Researchers with a history of skin sensitivities should handle this chemical with extreme caution.

Experimental Protocols for Toxicity Assessment

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.

-

Principle: A single sex of animal (typically female rats) is dosed in a stepwise manner. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.

-

Procedure:

-

A group of three animals is administered the starting dose.

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

-

This process is continued until the toxicity class can be determined.

-

Skin Irritation/Corrosion - Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is then measured to determine the level of irritation.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the tissue is rinsed and incubated.

-

Cell viability is assessed using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.

-

Procedure:

-

A single animal is initially tested.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.

-

If severe irritation or corrosion is observed, no further testing is performed. If the initial test does not show severe effects, the response may be confirmed in additional animals.

-

Safe Handling and Storage